molecular formula C8H3ClFNO2 B1469334 4-chloro-6-fluoroindoline-2,3-dione CAS No. 940054-45-5

4-chloro-6-fluoroindoline-2,3-dione

Cat. No.: B1469334
CAS No.: 940054-45-5
M. Wt: 199.56 g/mol
InChI Key: VXDPVOKLIGCRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-6-fluoroindoline-2,3-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity . This compound is characterized by the presence of chlorine and fluorine atoms at the 4 and 6 positions, respectively, on the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-fluoroindoline-2,3-dione typically involves the reaction of 4-chloro-6-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the indole-2,3-dione structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-fluoroindoline-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-6-fluoroindoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-6-fluoroindoline-2,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-1H-indole-2,3-dione
  • 4-chloro-1H-indole-2,3-dione
  • 5-fluoro-1H-indole-2,3-dione

Uniqueness

4-chloro-6-fluoroindoline-2,3-dione is unique due to the presence of both chlorine and fluorine atoms on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological properties, making it distinct from other indole derivatives with single substitutions .

Properties

IUPAC Name

4-chloro-6-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDPVOKLIGCRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736215
Record name 4-Chloro-6-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940054-45-5
Record name 4-Chloro-6-fluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-chloro-6-fluoroindoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
4-chloro-6-fluoroindoline-2,3-dione
Reactant of Route 3
Reactant of Route 3
4-chloro-6-fluoroindoline-2,3-dione
Reactant of Route 4
Reactant of Route 4
4-chloro-6-fluoroindoline-2,3-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-chloro-6-fluoroindoline-2,3-dione
Reactant of Route 6
4-chloro-6-fluoroindoline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.